3-(1H-indol-3-yl)piperazine-2,5-dione
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Overview
Description
3-(1H-indol-3-yl)piperazine-2,5-dione is a heterocyclic compound that features both an indole and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperazine ring is often found in various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the Ugi reaction, a multicomponent reaction that allows for the rapid construction of complex molecules. In this reaction, an indole derivative, an isocyanide, an aldehyde, and a carboxylic acid are combined to form the desired product under mild conditions .
Another method involves the cyclization of an indole-containing precursor with a suitable diamine under acidic or basic conditions. This approach often requires the use of protecting groups to ensure selective formation of the piperazine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high atom economy. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other central nervous system functions. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione: This compound features two indole rings and has been studied for its anticancer properties.
Tryptamine-piperazine-2,5-dione conjugates: These compounds have shown potential as anticancer agents and are synthesized using similar multicomponent reactions.
Uniqueness
3-(1H-indol-3-yl)piperazine-2,5-dione is unique due to its specific combination of an indole and a piperazine ring, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H11N3O2/c16-10-6-14-12(17)11(15-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,11,13H,6H2,(H,14,17)(H,15,16) |
InChI Key |
QGDRHNMWPZMCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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